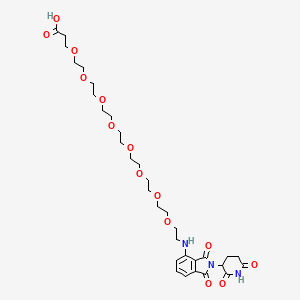

Pomalidomide-5'-PEG8-C2-COOH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C32H47N3O14 |

|---|---|

Molekulargewicht |

697.7 g/mol |

IUPAC-Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C32H47N3O14/c36-27-5-4-26(30(39)34-27)35-31(40)24-2-1-3-25(29(24)32(35)41)33-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-28(37)38/h1-3,26,33H,4-23H2,(H,37,38)(H,34,36,39) |

InChI-Schlüssel |

KGQVFRREKVWLOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide-5'-PEG8-C2-COOH: Mechanism of Action in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pomalidomide-5'-PEG8-C2-COOH, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its core mechanism of action, present key quantitative data from relevant studies, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker-ligand conjugate.

Core Concept: Targeted Protein Degradation with Pomalidomide-Based PROTACs

This compound is a heterobifunctional molecule composed of two key components: the pomalidomide (B1683931) moiety and a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.

-

Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand: Pomalidomide is a well-characterized immunomodulatory drug that binds to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[2] By incorporating pomalidomide, a PROTAC can hijack this E3 ligase machinery.

-

The PEG8-C2-COOH Linker: The 8-unit polyethylene glycol (PEG8) chain provides the necessary spatial orientation and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The terminal carboxylic acid (COOH) group allows for covalent conjugation to a ligand designed to bind to a specific protein of interest (POI).

The fundamental mechanism of action for a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] This process of targeted protein degradation offers a powerful therapeutic strategy to eliminate disease-causing proteins.

Quantitative Data: A Case Study with a BRAF V600E PROTAC

To illustrate the application and efficacy of a pomalidomide-PEG8 linker, we will examine data from a study by Posternak et al. (2020) which characterized a PROTAC, referred to as P4B , designed to target the oncogenic BRAF V600E mutant protein.[5] The linker used in P4B is structurally analogous to this compound.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| P4B | BRAF V600E | A375 (melanoma) | ~10 nM | >90% | [5] |

| SJF-0628 | BRAF V600E | SK-MEL-28 | Not explicitly stated, but maximal degradation observed at 4 hours with 100 nM | Not explicitly stated | [2] |

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

The data demonstrates that a PROTAC utilizing a pomalidomide-PEG8 linker can potently and efficiently degrade its target protein at nanomolar concentrations.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the conjugation of this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with an available amine group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

-

-

Coupling Reaction:

-

In a separate flask, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

-

Add the activated this compound solution dropwise to the target ligand solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the final PROTAC.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Western Blotting for Protein Degradation Assessment

This protocol provides a standard method to quantify the degradation of the target protein induced by the PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform the same immunoblotting procedure for the loading control protein.

-

Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

-

Safety and Handling

Pomalidomide is a thalidomide (B1683933) analogue and should be handled with extreme caution. It is a known teratogen and has acute toxicity. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound and any resulting PROTACs. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of this compound and its application in the development of potent and selective protein degraders. The provided data and protocols serve as a starting point for researchers to design and evaluate novel PROTACs for therapeutic intervention.

References

- 1. polyplus-sartorius.com [polyplus-sartorius.com]

- 2. biorxiv.org [biorxiv.org]

- 3. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of a PROTAC directed against BRAF mutant V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

Pomalidomide-5'-PEG8-C2-COOH: A Technical Guide for Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-5'-PEG8-C2-COOH is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It serves as a prefabricated E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core application in research, detailing its mechanism of action, and presenting representative data and experimental protocols for the development and characterization of novel PROTACs. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug discovery and chemical biology endeavors.

Introduction to this compound

This compound is a heterobifunctional molecule comprised of three key components:

-

Pomalidomide (B1683931): A third-generation immunomodulatory imide drug (IMiD) that functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, pomalidomide effectively hijacks this E3 ligase for the PROTAC mechanism.

-

PEG8 Linker: A polyethylene (B3416737) glycol (PEG) linker consisting of eight repeating ethylene (B1197577) glycol units. PEG linkers are widely used in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The length of the linker is a critical parameter for optimal ternary complex formation.

-

C2-COOH Linker Terminus: A carboxylic acid functional group at the terminus of the linker. This provides a reactive handle for covalent conjugation to a target protein ligand, typically via an amide bond formation with a primary or secondary amine on the target protein binder.

The primary application of this compound in research is to streamline the synthesis of PROTACs. By providing a pre-synthesized E3 ligase ligand and linker, it allows researchers to focus on the development and attachment of a specific target protein ligand to create a novel protein degrader.

Mechanism of Action: The PROTAC Approach

PROTACs synthesized using this compound operate by inducing the targeted degradation of a protein of interest (POI) through the ubiquitin-proteasome system (UPS). The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule, once introduced into a cellular environment, simultaneously binds to the POI (via the conjugated target protein ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, the cell's natural protein degradation machinery.

-

Target Protein Degradation and PROTAC Recycling: The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.

This event-driven pharmacology allows for sustained protein knockdown at sub-stoichiometric concentrations.

Data Presentation: Representative Quantitative Data

| PROTAC (Representative) | Target Protein | E3 Ligase Ligand | Linker Composition (Similar) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ARV-825 | BRD4 | Pomalidomide | PEG linker | <1 | >95 | RS4;11 | |

| PROTAC 3 | BRD4 | Thalidomide | PEG linker | ~0.1-0.3 | Not Reported | RS4;11 |

Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs. DC50: half-maximal degradation concentration; Dmax: maximum degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and characterization of a PROTAC using this compound.

PROTAC Synthesis: Amide Coupling

This protocol describes a standard method for conjugating this compound to a target protein ligand containing a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with a free amine group

-

N,N-Dimethylformamide (DMF), anhydrous

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.0-1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the PROTAC by HRMS and NMR spectroscopy.

Western Blotting for Target Protein Degradation

This protocol is used to quantify the reduction in the level of the target protein following treatment with the synthesized PROTAC.

Materials:

-

Synthesized PROTAC

-

Cell line expressing the target protein

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC (and vehicle control) for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Cell Viability Assay

This protocol assesses the cytotoxic or cytostatic effects of the PROTAC on the chosen cell line.

Materials:

-

Synthesized PROTAC

-

Cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the PROTAC and control compounds.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Assay:

-

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the PROTAC concentration to determine the IC50 value.

Mandatory Visualizations

Pomalidomide as a Cereblon E3 Ligase Ligand for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal system.[1] These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This ternary complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] Pomalidomide (B1683931), a derivative of thalidomide (B1683933), has become a cornerstone in PROTAC development due to its high-affinity binding to the Cereblon (CRBN) E3 ubiquitin ligase, offering a versatile and potent tool for targeted protein degradation.[2][3] This guide provides a comprehensive technical overview of pomalidomide as a CRBN ligand for PROTACs, including its mechanism of action, quantitative data on its performance, and detailed experimental protocols.

Mechanism of Action

Pomalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex.[4] This process initiates a cascade of events leading to the selective degradation of the target protein.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, forming a key ternary complex.[2][4] The stability and conformation of this complex are critical for the efficiency of the subsequent steps.[]

-

Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.[6]

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1][6] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[6]

The crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex has provided molecular insights into how pomalidomide recruits neosubstrates to the CRBN complex.[7]

PROTAC-mediated protein degradation pathway.

Quantitative Data

The efficacy of pomalidomide-based PROTACs is determined by several key parameters, including their binding affinity to CRBN and their ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][8]

Binding Affinity of Pomalidomide and Analogs to Cereblon

Pomalidomide generally exhibits a higher binding affinity for CRBN compared to its predecessors, thalidomide and lenalidomide, which can contribute to more efficient ternary complex formation.[2][9]

| Compound | Target | Kd (nM) | Assay Method |

| Pomalidomide | CRBN-DDB1 | ~157 | Isothermal Titration Calorimetry (ITC) |

| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Isothermal Titration Calorimetry (ITC) |

| Thalidomide | CRBN-DDB1 | ~250 | Isothermal Titration Calorimetry (ITC) |

Note: Data compiled from various sources; experimental conditions may vary. Direct comparison should be made with caution.[9]

Performance of Pomalidomide-Based PROTACs

The following table summarizes the degradation performance of several pomalidomide-based PROTACs targeting different proteins.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| ZQ-23 | HDAC8 | - | 147 | 93 |

| Compound 16 | EGFR | A549 | - | 96 (at 72h) |

| KP-14 | KRAS G12C | NCI-H358 | ~1250 | - |

| Homo-PROTAC 15a | CRBN | MM1.S | <100 | - |

| ZB-S-29 | SHP2 | MV4-11 | 6.02 | - |

Note: This table presents a selection of data from different studies, and experimental conditions may differ.[10][11][12][13][14]

Experimental Protocols

Western Blot for Target Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[1]

Materials:

-

Cell culture reagents

-

Pomalidomide-based PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[15] Include a vehicle-only control.[15]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[1]

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.[1]

-

Western blot experimental workflow.

Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-CRBN ternary complex is crucial for understanding a PROTAC's mechanism of action.[] Several biophysical techniques can be employed for this purpose.

Methods:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[9][16]

-

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure the binding kinetics (association and dissociation rates) of the complex formation in real-time.[16][17]

-

Fluorescence Resonance Energy Transfer (FRET): Can be used to monitor the proximity of the POI and CRBN in the presence of the PROTAC.[18]

-

Mass Spectrometry (MS): Native ESI-MS can be used to detect the formation of the ternary complex and assess its stoichiometry.[19]

General ITC Protocol for Ternary Complex Formation:

-

Sample Preparation: Purify recombinant POI and CRBN-DDB1 complex. Prepare a concentrated solution of the PROTAC.

-

ITC Experiment:

-

Load the POI into the ITC cell.

-

Load the PROTAC into the injection syringe.

-

Perform a series of injections of the PROTAC into the POI solution while monitoring the heat change.

-

To assess ternary complex formation, pre-saturate the POI with the PROTAC and titrate in the CRBN-DDB1 complex.

-

-

Data Analysis: Analyze the resulting thermogram to determine the binding affinity and thermodynamics of the interaction.

Ubiquitination Assays

Ubiquitination assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Methods:

-

In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube using purified components (E1, E2, E3 ligase, ubiquitin, ATP, POI, and PROTAC).[20][21] The ubiquitinated POI can be detected by Western blot using an anti-ubiquitin antibody.[22]

-

Cell-Based Ubiquitination Assay:

-

Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of the ubiquitinated POI).

-

Lyse the cells and immunoprecipitate the POI.

-

Perform a Western blot on the immunoprecipitated sample and probe with an anti-ubiquitin antibody.[22]

-

-

AlphaLISA®-based Assay: A high-throughput method that uses donor and acceptor beads to detect the proximity of biotinylated ubiquitin and a tagged POI following the ubiquitination reaction.[23]

Ubiquitination assay workflows.

Conclusion

Pomalidomide has proven to be a highly effective and versatile E3 ligase ligand for the development of PROTACs.[2][3] Its strong binding affinity for Cereblon facilitates the formation of a productive ternary complex, leading to the efficient degradation of a wide range of target proteins.[4][9] The modular nature of PROTACs, enabled by synthetic handles like the C5-azide on pomalidomide, allows for the rapid generation of novel degraders.[4][24] The experimental protocols outlined in this guide provide a framework for the robust evaluation of pomalidomide-based PROTACs, from initial degradation assessment to detailed mechanistic studies. As the field of targeted protein degradation continues to expand, pomalidomide is set to remain a critical tool in the development of the next generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of the SALL4-pomalidomide-cereblon-DDB1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. lifesensors.com [lifesensors.com]

- 21. lifesensors.com [lifesensors.com]

- 22. Ubiquitination Assay - Profacgen [profacgen.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. benchchem.com [benchchem.com]

The Role of the PEG8 Linker in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality in drug discovery, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed for their favorable characteristics. This guide provides an in-depth examination of the role of the 8-unit PEG linker (PEG8), focusing on its structural flexibility, impact on ternary complex formation, and its application in rational PROTAC design, supported by quantitative data and detailed experimental protocols.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). By forming a ternary complex between the target protein and an E3 ligase, the PROTAC brings the protein into proximity with the ligase, leading to its polyubiquitination. This ubiquitin tag marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell.[1] This catalytic process allows substoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein.

References

Pomalidomide-5'-PEG8-C2-COOH: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pomalidomide-5'-PEG8-C2-COOH, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, properties, and its role in the rapidly evolving field of targeted protein degradation.

Core Concepts: Structure and Chemical Properties

This compound is a crucial building block in the synthesis of PROTACs. It consists of three key components: the pomalidomide (B1683931) moiety, which serves as an E3 ubiquitin ligase ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group for conjugation to a target protein ligand. Pomalidomide itself is a derivative of thalidomide (B1683933) and functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.

The structure of this compound is designed to facilitate the assembly of PROTACs. The PEG8 linker provides the necessary spacing and flexibility for the PROTAC molecule to simultaneously engage both the target protein and the E3 ligase, forming a productive ternary complex. The terminal carboxylic acid allows for straightforward amide bond formation with an appropriate functional group on the target protein's ligand.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C32H47N3O12 | - |

| Molecular Weight | 697.73 g/mol | [1] |

| CAS Number | 2138440-78-3 | [2] |

| SMILES | O=C(O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO. In a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL. In 10% DMSO and 90% (20% SBE-β-CD in Saline), solubility is ≥ 2.5 mg/mL. | [1] |

| Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |

Role in PROTAC-Mediated Protein Degradation

This compound is not a therapeutic agent on its own but rather a critical component in the construction of PROTACs. PROTACs are heterobifunctional molecules that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.

The mechanism of action for a pomalidomide-based PROTAC is as follows:

-

Ternary Complex Formation : The PROTAC molecule, containing the pomalidomide-derived E3 ligase ligand, simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination : The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can participate in further rounds of degradation.

Experimental Protocols

General Synthesis of Pomalidomide-PEG-COOH Linkers

The synthesis of this compound involves the coupling of pomalidomide with a suitable PEG linker possessing a terminal carboxylic acid group. While a specific protocol for this exact molecule is proprietary, a general method for the synthesis of pomalidomide-PEG conjugates is outlined below. This procedure is based on established methods for synthesizing similar compounds.

Materials:

-

Pomalidomide

-

tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (or a similar Boc-protected amino-PEG8-acid)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Reagents and solvents for purification (e.g., silica (B1680970) gel, ethyl acetate, hexanes, methanol)

Procedure:

-

Coupling Reaction:

-

Dissolve pomalidomide (1 equivalent) and the Boc-protected amino-PEG8-acid (1.1 equivalents) in DMF.

-

Add DIPEA (3 equivalents) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Pomalidomide-PEG8-C2-COOH.

-

-

Boc Deprotection:

-

Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as a TFA salt. Further purification by HPLC may be necessary to achieve high purity.

-

PROTAC Synthesis via Amide Coupling

The terminal carboxylic acid of this compound allows for its conjugation to a ligand for a target protein that contains a primary or secondary amine.

Materials:

-

This compound

-

Target protein ligand with an amine handle

-

Coupling agents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the coupling agents HATU (1.1 equivalents) and HOBt (1.1 equivalents), followed by DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling to Target Ligand:

-

Add the target protein ligand (1 equivalent) to the activated linker solution.

-

Continue stirring at room temperature until the reaction is complete, as monitored by LC-MS.

-

-

Purification:

-

Purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.

-

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.

This comprehensive workflow guides researchers from the initial design concept through to preclinical evaluation of novel PROTAC molecules. The iterative nature of lead optimization is crucial for developing potent and selective protein degraders.

References

A Deep Dive into Bifunctional Molecules for Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This paradigm shift in pharmacology utilizes bifunctional molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of TPD, focusing on the design, mechanism of action, and experimental validation of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the critical components of these molecules, summarize key quantitative data, and provide detailed experimental protocols for their characterization.

Introduction to Targeted Protein Degradation

Conventional small molecule drugs typically function through occupancy-driven inhibition of a protein's active site.[1] However, a significant portion of the human proteome lacks such well-defined binding pockets, rendering them intractable to traditional therapeutic approaches.[1] TPD offers a novel, event-driven pharmacological strategy that circumvents this limitation by inducing the degradation of a target protein of interest (POI) rather than merely inhibiting its function.[1][2] This is achieved through the use of bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[3]

There are two principal classes of bifunctional molecules employed in TPD:

-

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of three distinct components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3]

-

Molecular Glues: These are smaller, monofunctional molecules that induce or stabilize the interaction between an E3 ligase and a target protein, effectively "gluing" them together to facilitate ubiquitination.[4][5]

The catalytic nature of these molecules, where a single molecule can induce the degradation of multiple target proteins, allows for potent and sustained pharmacological effects at lower doses, potentially reducing off-target toxicity.[1][6]

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular pathway for the degradation of most intracellular proteins, playing a crucial role in maintaining protein homeostasis.[] This process involves a three-step enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.[]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[]

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[]

The sequential addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[3]

Bifunctional degraders exploit this endogenous system by artificially bringing a target protein into close proximity with an E3 ligase.[8] This induced proximity leads to the formation of a ternary complex (Target Protein - Bifunctional Molecule - E3 Ligase), which facilitates the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] The bifunctional molecule is then released and can participate in another degradation cycle.[8]

References

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Bifunctional Small Molecules for Targeted Protein Degradation [iac.iacademic.info]

- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 4. Emerging mechanisms of targeted protein degradation by molecular glues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. schrodinger.com [schrodinger.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cereblon-Binding Ligands for Inducing Protein Degradation

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. At the forefront of this strategy are Cereblon (CRBN)-binding ligands, which effectively hijack the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins. This guide provides a comprehensive overview of the core principles, key molecules, and essential experimental methodologies in this rapidly evolving field.

The CRL4-CRBN E3 Ubiquitin Ligase Complex: A Primer

The Cullin-4A RING E3 ubiquitin ligase (CRL4A) complex, with Cereblon as its substrate receptor, plays a crucial role in protein homeostasis. In its natural state, the CRL4-CRBN complex ubiquitinates endogenous substrates, marking them for proteasomal degradation. The discovery that small molecules can modulate the substrate specificity of CRBN has unlocked a powerful therapeutic modality.

These small molecule "molecular glues" or bifunctional degraders (in the case of PROTACs) bind to Cereblon and induce a novel protein-protein interaction with a "neo-substrate" that would not normally be recognized by the E3 ligase. This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.

Cereblon-Binding Ligands: The Key to Targeted Degradation

The foundational Cereblon-binding ligands are the thalidomide (B1683933) analogs, often referred to as immunomodulatory drugs (IMiDs®). These molecules laid the groundwork for the development of a vast array of novel CRBN-binding moieties.

Immunomodulatory Drugs (IMiDs®)

Thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) are the archetypal Cereblon-binding ligands. Their binding to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to their anti-myeloma activity. They also promote the degradation of casein kinase 1 alpha (CK1α), leading to anti-leukemic effects in the context of del(5q) myelodysplastic syndrome.

Novel Cereblon-Binding Ligands

Research has expanded beyond the IMiD scaffold to develop novel ligands with improved properties, such as higher affinity for CRBN and the ability to target a different spectrum of neo-substrates. These next-generation ligands are crucial for expanding the scope of targeted protein degradation.

Quantitative Analysis of Cereblon-Binding Ligands and Their Targets

The efficacy of a Cereblon-binding ligand in inducing protein degradation is determined by several key parameters, including its binding affinity to CRBN and the ternary complex, and the efficiency of target degradation.

| Ligand | Target Protein(s) | Binding Affinity (Kd to CRBN) | Degradation Efficacy (DC50) | Dmax (% degradation) | Cell Line |

| Thalidomide | IKZF1, IKZF3, CK1α, GSPT1 | ~250 nM | ~1-10 µM | >90% | MM.1S, HCT116 |

| Lenalidomide | IKZF1, IKZF3, CK1α | ~1 µM | ~0.1-1 µM | >90% | MM.1S, MOLM-13 |

| Pomalidomide | IKZF1, IKZF3 | ~300 nM | ~10-100 nM | >95% | MM.1S |

| CC-885 | GSPT1 | ~10 nM | ~100 nM | >90% | MOLM-13 |

| CC-90009 | GSPT1 | High Affinity | <10 nM | >95% | AML cell lines |

This table presents a summary of publicly available data and may vary depending on the specific experimental conditions.

Signaling Pathways Modulated by Cereblon-Mediated Protein Degradation

The degradation of key cellular proteins by Cereblon-binding ligands can have profound effects on downstream signaling pathways, leading to therapeutic outcomes.

Degradation of IKZF1 and IKZF3 in Multiple Myeloma

The degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key mechanism of action for IMiDs in multiple myeloma. This leads to the downregulation of MYC and IRF4, critical survival factors for myeloma cells, and the upregulation of interferon-stimulated genes, contributing to an anti-tumor immune response.

Caption: IMiD-induced degradation of IKZF1/3 in multiple myeloma.

Degradation of CK1α in Myelodysplastic Syndrome

In myelodysplastic syndrome (MDS) with a deletion on chromosome 5q (del(5q)), lenalidomide induces the degradation of CK1α, leading to the stabilization of p53 and subsequent cell cycle arrest and apoptosis in the malignant clone.

Caption: Lenalidomide-induced degradation of CK1α in del(5q) MDS.

Experimental Protocols for Studying Cereblon-Mediated Protein Degradation

A robust and reproducible experimental workflow is critical for the discovery and validation of novel Cereblon-binding ligands and their targets.

Caption: A typical experimental workflow for degrader development.

Binding Affinity Assays

-

Surface Plasmon Resonance (SPR):

-

Immobilize recombinant CRBN-DDB1 protein on a sensor chip.

-

Flow solutions of the Cereblon-binding ligand at various concentrations over the chip surface.

-

Measure the change in refractive index upon binding to determine association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) as kd/ka.

-

-

Isothermal Titration Calorimetry (ITC):

-

Load a solution of recombinant CRBN-DDB1 into the sample cell of the calorimeter.

-

Titrate a concentrated solution of the Cereblon-binding ligand into the sample cell.

-

Measure the heat released or absorbed upon binding.

-

Fit the data to a binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and Kd.

-

Target Degradation Assays

-

Western Blotting:

-

Treat cells with the Cereblon-binding ligand at various concentrations and time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Quantify band intensities to determine the extent of protein degradation.

-

-

Mass Spectrometry (MS)-based Proteomics:

-

Treat cells with the ligand or vehicle control.

-

Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT, iTRAQ).

-

Analyze peptide abundance by LC-MS/MS.

-

Identify and quantify proteins that are significantly downregulated in the ligand-treated samples.

-

In Vitro Ubiquitination Assay

-

Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the CRL4-CRBN complex in a reaction buffer.

-

Add the Cereblon-binding ligand and the recombinant target protein.

-

Incubate the reaction at 30-37°C for a specified time.

-

Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin or anti-target protein antibody.

Conclusion and Future Directions

The field of targeted protein degradation using Cereblon-binding ligands is a dynamic and promising area of drug discovery. The ability to eliminate pathogenic proteins offers a distinct advantage over traditional occupancy-based inhibitors. Future research will focus on the development of novel CRBN ligands with diverse substrate specificities, a deeper understanding of the rules governing neo-substrate recruitment, and the expansion of this technology to target a wider range of diseases. The continued refinement of experimental methodologies will be crucial for accelerating the translation of these innovative therapies from the laboratory to the clinic.

Methodological & Application

Synthesis of Pomalidomide-5'-PEG8-C2-COOH: A Detailed Protocol for PROTAC Development

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ligase and is widely used in the design of PROTACs.[2][3] This document provides a detailed protocol for the synthesis of Pomalidomide-5'-PEG8-C2-COOH, a key intermediate for constructing pomalidomide-based PROTACs. This intermediate incorporates the pomalidomide moiety, a flexible polyethylene (B3416737) glycol (PEG8) linker to enhance solubility and optimize ternary complex formation, and a terminal carboxylic acid for conjugation to a target protein ligand.

The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, which is a common and effective method for preparing pomalidomide derivatives.[4][5] This protocol is intended for researchers, scientists, and drug development professionals.

Signaling Pathway and Mechanism of Action

Pomalidomide-based PROTACs function by hijacking the cell's ubiquitin-proteasome system. The pomalidomide portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule engages the protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome.[1][3]

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Experimental Protocols

This synthesis involves two main steps: the coupling of a protected PEG linker to 4-fluorothalidomide and the subsequent deprotection of the carboxylic acid.

Materials and Reagents

-

4-Fluoro-thalidomide

-

tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

This step involves the nucleophilic aromatic substitution of the fluorine atom on 4-fluorothalidomide with the primary amine of the PEG linker.

Procedure:

-

To a solution of 4-fluoro-thalidomide (1.0 eq) in DMSO, add tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 eq).

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in dichloromethane) to afford the protected product.

Step 2: Synthesis of this compound

This final step involves the deprotection of the tert-butyl ester to yield the final carboxylic acid product.

Procedure:

-

Dissolve the product from Step 1 in a solution of 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

The crude product can be purified by reverse-phase HPLC to yield the final this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Reagent | Step | Molar Ratio (eq) | Molecular Weight ( g/mol ) |

| 4-Fluoro-thalidomide | 1 | 1.0 | 276.22 |

| tert-Butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | 1 | 1.1 | 453.58 |

| N,N-Diisopropylethylamine (DIPEA) | 1 | 3.0 | 129.24 |

| Dimethyl sulfoxide (DMSO) | 1 | Solvent | 78.13 |

| tert-Butyl protected intermediate | 2 | 1.0 | 796.93 |

| Trifluoroacetic acid (TFA) | 2 | Excess | 114.02 |

| Dichloromethane (DCM) | 2 | Solvent | 84.93 |

Synthetic Workflow

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This document provides a comprehensive and detailed protocol for the synthesis of this compound, a crucial building block for the development of pomalidomide-based PROTACs. The described two-step synthesis is robust and relies on well-established chemical transformations. The final product, with its terminal carboxylic acid, is ready for conjugation to a variety of target protein ligands, enabling the rapid generation of PROTAC libraries for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]

- 3. Thalidomide 4-fluoride | Cereblon ligand 4 | Indoles | Ambeed.com [ambeed.com]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Conjugation of Pomalidomide-5'-PEG8-C2-COOH to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of Pomalidomide-5'-PEG8-C2-COOH to a target ligand containing a primary amine. The described method utilizes the robust and widely adopted carbodiimide (B86325) crosslinker chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of the Pomalidomide linker and an amine group on the target ligand.

Introduction

This compound is a functionalized derivative of Pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase. This compound is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety. The terminal carboxylic acid provides a convenient handle for conjugation to a target protein ligand, thereby creating a bifunctional molecule capable of inducing the degradation of the target protein.

The most common and effective method for conjugating a carboxyl group to a primary amine is through the use of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxyl group of this compound with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with Sulfo-NHS to form a more stable amine-reactive Sulfo-NHS ester. The Sulfo-NHS ester readily reacts with primary amines on the target ligand (e.g., lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the two molecules.[1][2][3][4][5]

Materials and Methods

Materials

-

This compound

-

Target ligand with available primary amine(s) (e.g., protein, peptide)

-

1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Desalting columns or dialysis equipment for purification

-

Analytical equipment for characterization (e.g., HPLC, mass spectrometry, SDS-PAGE)

Experimental Protocols

1. Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM. Store at -20°C.

-

Target Ligand Solution: Prepare the target ligand in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).

-

EDC and Sulfo-NHS Solutions: Immediately before use, prepare EDC and Sulfo-NHS solutions in the Activation Buffer. The final concentration will depend on the desired molar excess. It is crucial to use freshly prepared solutions as EDC is susceptible to hydrolysis.[1]

2. Two-Step Conjugation Protocol

This two-step method is generally preferred as it can minimize self-conjugation of the target ligand if it also contains carboxyl groups.[1]

-

Step 1: Activation of this compound

-

In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC and Sulfo-NHS solutions to the Pomalidomide derivative. A typical molar excess of EDC and Sulfo-NHS over the Pomalidomide derivative is between 2- to 10-fold.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.

-

-

Step 2: Conjugation to the Target Ligand

-

Add the activated Pomalidomide-Sulfo-NHS ester solution to the target ligand solution in the Reaction Buffer. The molar ratio of the Pomalidomide derivative to the target ligand should be optimized, but a starting point of 10- to 20-fold molar excess of the Pomalidomide derivative is common.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. The quenching agent will react with any unreacted Sulfo-NHS esters.

-

3. Purification of the Conjugate

-

Remove unreacted Pomalidomide derivative and crosslinker byproducts using a desalting column, dialysis, or size-exclusion chromatography. The choice of method will depend on the properties of the target ligand.

4. Characterization of the Conjugate

-

Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques.

-

Mass Spectrometry (MALDI-TOF or LC-MS): To determine the molecular weight of the conjugate and confirm the addition of the Pomalidomide-PEG linker.

-

HPLC (Reverse-Phase or Size-Exclusion): To assess the purity of the conjugate.

-

SDS-PAGE: For protein conjugates, to visualize the increase in molecular weight.

-

UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the degree of labeling if the Pomalidomide derivative has a distinct absorbance.

-

Quantitative Data Summary

The optimal reaction conditions should be determined empirically for each specific target ligand. The following table provides typical ranges for key reaction parameters.

| Parameter | Recommended Range | Purpose |

| Molar Ratio of EDC/Sulfo-NHS to Pomalidomide derivative | 2:1 to 10:1 | To ensure efficient activation of the carboxyl group. |

| Molar Ratio of Pomalidomide derivative to Target Ligand | 5:1 to 50:1 | To drive the conjugation reaction to completion. This should be optimized to achieve the desired degree of labeling. |

| Reaction pH (Activation Step) | 4.5 - 6.0 | Optimal pH for EDC-mediated activation of carboxyl groups. |

| Reaction pH (Conjugation Step) | 7.2 - 8.5 | Optimal pH for the reaction of Sulfo-NHS esters with primary amines.[6] |

| Reaction Time (Activation) | 15 - 30 minutes | Sufficient time for the formation of the Sulfo-NHS ester. |

| Reaction Time (Conjugation) | 1 - 4 hours at RT or overnight at 4°C | Reaction time can be adjusted to control the extent of conjugation. |

Visualizations

Chemical Reaction Pathway

Caption: EDC/Sulfo-NHS conjugation chemistry.

Experimental Workflow

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Pomalidomide-5'-PEG8-C2-COOH solubility and stock solution preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, solubility assessment, and stock solution preparation of Pomalidomide-5'-PEG8-C2-COOH, a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).

Compound Information

This compound is a synthetic ligand-linker conjugate. It incorporates the E3 ligase ligand, Pomalidomide, which binds to the Cereblon (CRBN) protein. This is connected to a polyethylene (B3416737) glycol (PEG8) linker terminating in a carboxylic acid group, which allows for further conjugation to a target protein ligand.

| Property | Value |

| Molecular Formula | C32H47N3O14 |

| Molecular Weight | 697.74 g/mol |

| Appearance | Light yellow to yellow oil |

Safety and Handling

Warning: The toxicological properties of this compound have not been fully investigated. The parent compound, Pomalidomide, is a thalidomide (B1683933) analogue with known reproductive toxicity and may cause harm to an unborn child.[1][2] Handle this compound with extreme caution in a well-ventilated laboratory fume hood.

Personal Protective Equipment (PPE):

Storage:

-

Store the solid compound at -20°C for up to 3 years.[4]

-

For detailed stock solution storage, see the table below.

Solubility Data

This compound exhibits high solubility in organic solvents but is sparingly soluble in aqueous solutions. The parent compound, pomalidomide, has a very low aqueous solubility of approximately 0.01 mg/mL.[3] While the PEG linker may slightly improve aqueous solubility, it is recommended to first dissolve the compound in an organic solvent.

| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |

| DMSO | 100 mg/mL | 143.32 mM | Ultrasonic treatment may be required to achieve full dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[4][5] |

| Aqueous Buffers | Sparingly Soluble | Not Applicable | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO first. |

Stock Solution Preparation Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Analytical balance

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out a desired amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

-

Solvent Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

-

For 1 mg: (1 mg / 697.74 g/mol ) * 100,000 = 143.32 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[4][5] Visually inspect for any remaining particulate matter.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]

Caption: Workflow for preparing a stock solution of this compound.

Aqueous Solubility Assessment Protocol (Shake-Flask Method)

This protocol outlines a general procedure to estimate the aqueous solubility of this compound in a buffer of choice (e.g., Phosphate-Buffered Saline, PBS). This method is based on the traditional shake-flask technique.[6]

Materials:

-

This compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Calibrated pipettes

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector (or other quantitative analysis method)

-

0.22 µm syringe filters

Procedure:

-

Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen organic solvent (e.g., DMSO) for generating a standard curve via HPLC.

-

Compound Addition: Add an excess amount of this compound to a glass vial (e.g., 1-2 mg). The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After shaking, let the vials stand to allow the undissolved compound to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Quantification: Dilute the filtered supernatant if necessary and analyze it using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the result to the previously generated standard curve. The calculated concentration represents the solubility of the compound in the tested buffer.

Caption: Experimental workflow for determining aqueous solubility via the shake-flask method.

References

- 1. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound MedChemExpress (MCE) [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Application Notes and Protocols for In Vitro Degradation Assays Using Pomalidomide PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] Pomalidomide-based PROTACs are a significant subset of these molecules, leveraging the E3 ubiquitin ligase Cereblon (CRBN) to tag a protein of interest (POI) for degradation by the ubiquitin-proteasome system.[2][3][4] This document provides detailed protocols for in vitro assays to quantify the degradation of a target protein induced by Pomalidomide-based PROTACs.

Pomalidomide (B1683931), an immunomodulatory drug (IMiD), binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] By incorporating a pomalidomide moiety linked to a ligand that binds a specific POI, the resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN.[3] This proximity enables the E3 ligase to polyubiquitinate the POI, marking it for recognition and degradation by the 26S proteasome.[3][6] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.[3]

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key parameters used to quantify this activity are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[7][8][9] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum achievable level of protein degradation.[7][8][9]

This document outlines two common and robust methods for assessing PROTAC-mediated protein degradation in vitro: Western Blotting and the HiBiT Protein Tagging System.

Signaling Pathway of Pomalidomide PROTAC Action

The mechanism of action of a Pomalidomide-based PROTAC involves hijacking the cell's natural protein disposal machinery. The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase into close proximity. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. research.chalmers.se [research.chalmers.se]

Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Pomalidomide PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins by harnessing the cell's own protein degradation machinery.[1][2] Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a pomalidomide moiety to recruit CRBN, a ligand to bind to a specific protein of interest (POI), and a linker connecting the two.[4] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[1][5]

Western blotting is a fundamental and widely used technique to qualitatively and quantitatively assess the degradation of a target protein following treatment with a Pomalidomide-based PROTAC.[2][6] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), which are crucial for evaluating the potency and efficacy of a PROTAC.[1][2] These application notes provide a detailed protocol for utilizing Western blotting to quantitatively measure protein degradation induced by Pomalidomide PROTACs.

Mechanism of Action of Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The pomalidomide end of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end binds to the target protein of interest (POI). This forms a ternary complex (POI-PROTAC-CRBN), bringing the POI into close proximity with the E3 ligase.[1] This induced proximity allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

Experimental Protocols

A. Cell Culture and PROTAC Treatment

-